molecular formula C23H14Cl3FN2O2 B2997018 (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone CAS No. 477711-70-9

(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone

Cat. No. B2997018
CAS RN: 477711-70-9
M. Wt: 475.73
InChI Key: CLHMLEDBPOBTAD-UHFFFAOYSA-N
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Description

The compound (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone is a chemical compound with the CAS Number: 451485-60-2 . It has a molecular weight of 302.74 . The IUPAC name for this compound is 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12ClFN2O/c17-14-5-2-6-15(18)13(14)10-21-12-4-1-3-11(9-12)16-7-8-19-20-16/h1-9H,10H2,(H,19,20) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature . It has a boiling point of 125-127 degrees .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to "(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone" have shown promising antimicrobial activities. For instance, fluorine-containing pyrazoles and benzo[d]oxazoles have been synthesized and evaluated for their antibacterial and antifungal activities against a range of pathogens including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans (Gadakh et al., 2010). These compounds, by virtue of their structural features, present a potential for the development of new antimicrobial agents.

Molecular Structure and Spectroscopic Analysis

Research on molecules with similar structural frameworks has extended to their molecular structure and spectroscopic properties, facilitating a deeper understanding of their chemical behavior and reactivity. For example, studies on the molecular structure, spectroscopic, quantum chemical, and topological analysis of pyrazole derivatives provide insights into their stability, charge distribution, and potential biological activity (Sivakumar et al., 2021). These analyses are crucial for rational drug design and the development of compounds with enhanced biological activities.

Photophysical Studies

The photophysical properties of fluorinated compounds, including those related to pyrazole derivatives, have been explored for their potential applications in developing novel fluorophores. The study on the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones through iterative nucleophilic aromatic substitution demonstrates how fluorination can enhance photostability and improve spectroscopic properties, paving the way for the creation of new imaging agents and fluorophores with tunable properties (Woydziak et al., 2012).

Mechanism of Action

The compound has shown potent in vitro antipromastigote activity . A molecular simulation study justified this activity, showing a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(3,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl3FN2O2/c24-18-5-2-6-21(27)17(18)13-31-16-4-1-3-14(11-16)22-9-10-29(28-22)23(30)15-7-8-19(25)20(26)12-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHMLEDBPOBTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NN(C=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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